beta-Tocopherol
beta-Tocopherol
(±)-β-Tocopherol is a lipid-soluble form of vitamin E with antioxidant activity. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH;) radicals with an EC50 value of 68.2 μM. (±)-β-Tocopherol (100 μM) inhibits LPS-induced COX-2 gene expression in mouse RAW 264.7 macrophage cells. Unlike (±)-α-tocopherol, (±)-β-tocopherol does not inhibit smooth muscle cell proliferation, decrease PKC activity, increase phosphoprotein phosphatase 2A (PP2A) activity, or modify expression of the α-tropomyosin gene.
Beta-Tocopherol skeleton, also known as 5, 8-dimethyltocol or beta tocopherol, belongs to the class of organic compounds known as tocopherols. These are vitamin E derivatives containing a saturated trimethyltridecyl chain attached to the carbon C6 atom of a benzopyran ring system. The differ from tocotrienols that contain an unsaturated trimethyltrideca-3, 7, 11-trien-1-yl chain. Thus, Beta-tocopherol skeleton is considered to be a quinone lipid molecule. Beta-Tocopherol skeleton exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Tocopherol skeleton has been primarily detected in blood. Within the cell, Beta-tocopherol skeleton is primarily located in the cytoplasm and membrane (predicted from logP).
Beta-tocopherol is a tocopherol in which the chroman-6-ol core is substituted by methyl groups at positions 5 and 8. While it is found in low concentrations in many vegetable oils, only cottonseed oil contains significant amounts. It has a role as a plant metabolite and a food component.
A natural tocopherol with less antioxidant activity than alpha-tocopherol. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. As in GAMMA-TOCOPHEROL, it also has three methyl groups on the 6-chromanol nucleus but at different sites.
Beta-Tocopherol skeleton, also known as 5, 8-dimethyltocol or beta tocopherol, belongs to the class of organic compounds known as tocopherols. These are vitamin E derivatives containing a saturated trimethyltridecyl chain attached to the carbon C6 atom of a benzopyran ring system. The differ from tocotrienols that contain an unsaturated trimethyltrideca-3, 7, 11-trien-1-yl chain. Thus, Beta-tocopherol skeleton is considered to be a quinone lipid molecule. Beta-Tocopherol skeleton exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Tocopherol skeleton has been primarily detected in blood. Within the cell, Beta-tocopherol skeleton is primarily located in the cytoplasm and membrane (predicted from logP).
Beta-tocopherol is a tocopherol in which the chroman-6-ol core is substituted by methyl groups at positions 5 and 8. While it is found in low concentrations in many vegetable oils, only cottonseed oil contains significant amounts. It has a role as a plant metabolite and a food component.
A natural tocopherol with less antioxidant activity than alpha-tocopherol. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. As in GAMMA-TOCOPHEROL, it also has three methyl groups on the 6-chromanol nucleus but at different sites.
Brand Name:
Vulcanchem
CAS No.:
148-03-8
VCID:
VC21092395
InChI:
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
SMILES:
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Molecular Formula:
C₂₈H₄₈O₂
Molecular Weight:
416.7 g/mol
beta-Tocopherol
CAS No.: 148-03-8
Cat. No.: VC21092395
Molecular Formula: C₂₈H₄₈O₂
Molecular Weight: 416.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)-β-Tocopherol is a lipid-soluble form of vitamin E with antioxidant activity. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH;) radicals with an EC50 value of 68.2 μM. (±)-β-Tocopherol (100 μM) inhibits LPS-induced COX-2 gene expression in mouse RAW 264.7 macrophage cells. Unlike (±)-α-tocopherol, (±)-β-tocopherol does not inhibit smooth muscle cell proliferation, decrease PKC activity, increase phosphoprotein phosphatase 2A (PP2A) activity, or modify expression of the α-tropomyosin gene. Beta-Tocopherol skeleton, also known as 5, 8-dimethyltocol or beta tocopherol, belongs to the class of organic compounds known as tocopherols. These are vitamin E derivatives containing a saturated trimethyltridecyl chain attached to the carbon C6 atom of a benzopyran ring system. The differ from tocotrienols that contain an unsaturated trimethyltrideca-3, 7, 11-trien-1-yl chain. Thus, Beta-tocopherol skeleton is considered to be a quinone lipid molecule. Beta-Tocopherol skeleton exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Beta-Tocopherol skeleton has been primarily detected in blood. Within the cell, Beta-tocopherol skeleton is primarily located in the cytoplasm and membrane (predicted from logP). Beta-tocopherol is a tocopherol in which the chroman-6-ol core is substituted by methyl groups at positions 5 and 8. While it is found in low concentrations in many vegetable oils, only cottonseed oil contains significant amounts. It has a role as a plant metabolite and a food component. A natural tocopherol with less antioxidant activity than alpha-tocopherol. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. As in GAMMA-TOCOPHEROL, it also has three methyl groups on the 6-chromanol nucleus but at different sites. |
|---|---|
| CAS No. | 148-03-8 |
| Molecular Formula | C₂₈H₄₈O₂ |
| Molecular Weight | 416.7 g/mol |
| IUPAC Name | (2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
| Standard InChI | InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 |
| Standard InChI Key | WGVKWNUPNGFDFJ-DQCZWYHMSA-N |
| Isomeric SMILES | CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O |
| SMILES | CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
| Canonical SMILES | CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
| Appearance | Unit:50 mg/ml, 1mlSolvent:hexanePurity:TLC 95%, GC 98%, HPLC 98%Physical liquid |
| Melting Point | 25°C |
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